molecular formula C22H24N2O2 B12177163 N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-phenylpropanamide

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-phenylpropanamide

Cat. No.: B12177163
M. Wt: 348.4 g/mol
InChI Key: MQICROXLFLOEKZ-UHFFFAOYSA-N
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Description

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-phenylpropanamide is a complex organic compound that belongs to the carbazole family. Carbazoles are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound has a unique structure that includes a methoxy group, a tetrahydrocarbazole core, and a phenylpropanamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-phenylpropanamide typically involves multiple steps. One common method starts with the preparation of the tetrahydrocarbazole core, which can be synthesized through the Fischer indole synthesis. This involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions to form the tetrahydrocarbazole. The methoxy group is then introduced via methylation using methyl iodide in the presence of a base such as potassium carbonate. The final step involves the formation of the amide bond by reacting the methoxy-substituted tetrahydrocarbazole with 3-phenylpropanoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the amide can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of N-(6-hydroxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-phenylpropanamide.

    Reduction: Formation of N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-phenylpropanamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-phenylpropanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-phenylpropanamide involves its interaction with specific molecular targets. The methoxy group and the tetrahydrocarbazole core play crucial roles in binding to enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain kinases, leading to reduced cell proliferation in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)acetamide
  • N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetamide

Uniqueness

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-phenylpropanamide is unique due to its specific combination of functional groups and its potential biological activities. The presence of the phenylpropanamide moiety distinguishes it from other similar compounds and may contribute to its unique mechanism of action and applications.

Properties

Molecular Formula

C22H24N2O2

Molecular Weight

348.4 g/mol

IUPAC Name

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-phenylpropanamide

InChI

InChI=1S/C22H24N2O2/c1-26-16-11-12-19-18(14-16)17-8-5-9-20(22(17)24-19)23-21(25)13-10-15-6-3-2-4-7-15/h2-4,6-7,11-12,14,20,24H,5,8-10,13H2,1H3,(H,23,25)

InChI Key

MQICROXLFLOEKZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2CCCC3NC(=O)CCC4=CC=CC=C4

Origin of Product

United States

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